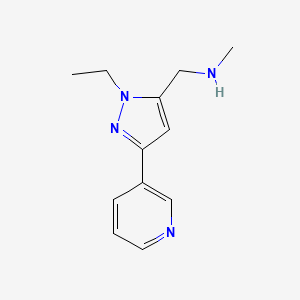

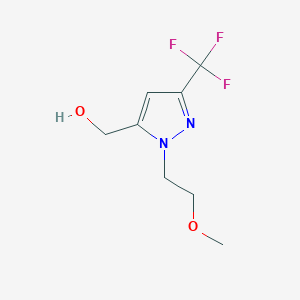

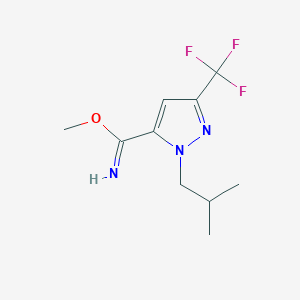

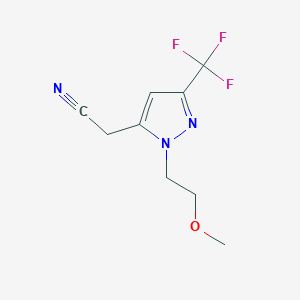

![molecular formula C8H7ClN4 B1480870 1-(2-cloroetil)-1H-imidazo[1,2-b]pirazol-6-carbonitrilo CAS No. 2090970-22-0](/img/structure/B1480870.png)

1-(2-cloroetil)-1H-imidazo[1,2-b]pirazol-6-carbonitrilo

Descripción general

Descripción

1-(2-Chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile (CEIPC) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays an important role in inflammation, pain, and fever. CEIPC has been studied extensively as a potential drug candidate for the treatment of inflammation, pain, and fever.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos farmacéuticos

Los derivados de imidazol, como el que se está considerando, son conocidos por su amplia gama de actividades biológicas. Sirven como sintonómeros clave en el desarrollo de fármacos debido a su similitud estructural con compuestos bioactivos naturales . Este compuesto en particular podría investigarse por su potencial como agente antituberculoso, dada la eficacia reportada de estructuras relacionadas contra Mycobacterium tuberculosis .

Productos químicos agrícolas

En la agricultura, los compuestos con la porción imidazo[1,2-b]pirazol podrían explorarse para su uso como pesticidas o herbicidas. Su complejidad estructural permite un alto grado de especificidad y potencia, lo que podría llevar al desarrollo de nuevas clases de agroquímicos .

Ciencia de materiales

La robustez de los compuestos heterocíclicos los hace adecuados para aplicaciones en ciencia de materiales. Pueden utilizarse en la síntesis de nuevos polímeros o recubrimientos que requieren propiedades químicas específicas, como la estabilidad térmica o la resistencia a la degradación .

Ciencia ambiental

La remediación ambiental a menudo utiliza materiales avanzados que pueden adsorber o reaccionar con los contaminantes. El compuesto en cuestión podría modificarse para crear filtros o sensores que detecten y neutralicen sustancias peligrosas en el agua o el suelo .

Química analítica

En química analítica, este compuesto podría utilizarse como reactivo o como precursor de reactivos utilizados en ensayos químicos. Su reactividad con diversos analitos puede aprovecharse para desarrollar métodos de detección sensibles para sustancias de interés .

Bioquímica

El sistema cíclico imidazo[1,2-b]pirazol es estructuralmente similar a muchas moléculas bioactivas, lo que lo hace relevante en el estudio de la inhibición enzimática, la unión a receptores y otras vías bioquímicas. Podría utilizarse para sintetizar análogos que imiten o interfieran con los procesos biológicos naturales .

Análisis Bioquímico

Biochemical Properties

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, thereby preventing their normal function and leading to cell cycle arrest. Additionally, it interacts with proteins involved in DNA repair mechanisms, further influencing cellular processes .

Cellular Effects

The effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress . Furthermore, it influences cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . The compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins . Additionally, it can cause DNA damage by forming adducts with DNA, leading to mutations and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that prolonged exposure to the compound can result in chronic cellular stress and alterations in cellular function . These effects are more pronounced in in vitro studies compared to in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, it can cause significant adverse effects, including organ toxicity and systemic inflammation . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing severe side effects .

Metabolic Pathways

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, leading to localized effects . Its distribution is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile exhibits specific subcellular localization patterns. It can be found in the nucleus, where it interacts with DNA and nuclear proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular function .

Propiedades

IUPAC Name |

1-(2-chloroethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFMLCOROAQONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C#N)N1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.